
1-(Butan-2-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₆O It features a cyclobutane ring substituted with a butan-2-yl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 1,4-dihalobutanes with reducing metals can yield cyclobutane derivatives . Additionally, the aldehyde functional group can be introduced through oxidation reactions of corresponding alcohols.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The cyclobutane ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents and catalysts.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclobutane derivatives.
Scientific Research Applications
1-(Butan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The cyclobutane ring may also interact with hydrophobic regions of biomolecules, influencing their structure and activity.
Comparison with Similar Compounds
Cyclobutane-1-carbaldehyde: Lacks the butan-2-yl group, making it less hydrophobic.
1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde: Contains an oxolan ring instead of a butan-2-yl group, leading to different chemical properties.
Uniqueness: 1-(Butan-2-yl)cyclobutane-1-carbaldehyde is unique due to the presence of both the butan-2-yl group and the cyclobutane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H16O |
|---|---|
Molecular Weight |
140.22 g/mol |
IUPAC Name |
1-butan-2-ylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H16O/c1-3-8(2)9(7-10)5-4-6-9/h7-8H,3-6H2,1-2H3 |
InChI Key |
HOPRTZSKDNHQOW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


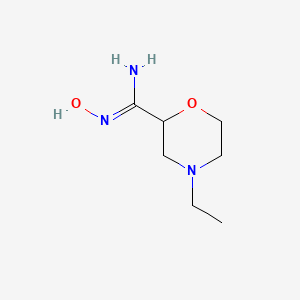
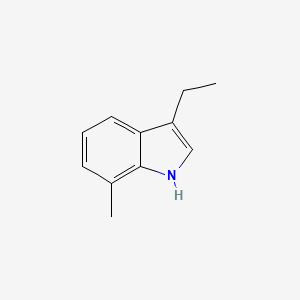
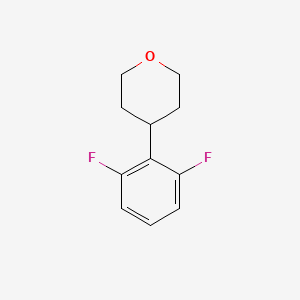
![1-[5-(Aminomethyl)furan-2-yl]ethan-1-one hydrochloride](/img/structure/B13256629.png)
![1-[(1-Cyclohexylethyl)amino]propan-2-ol](/img/structure/B13256631.png)
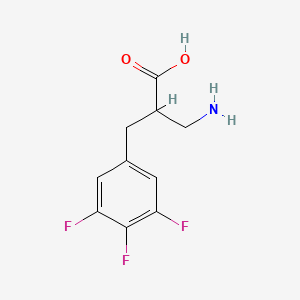
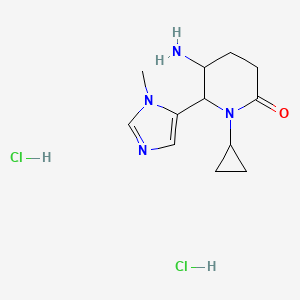
![4-Amino-7H,8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B13256652.png)
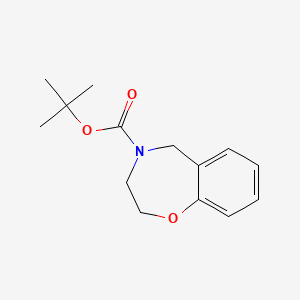
![3-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,4-triazole-5-carboxylic acid](/img/structure/B13256669.png)
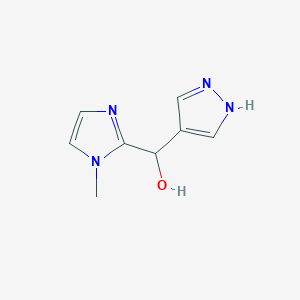
![1,5,5-Trimethyl-1H,4H,5H-pyrazolo[4,3-b]pyridine](/img/structure/B13256674.png)

![3-Bromo-5-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}pyridine](/img/structure/B13256683.png)
